![molecular formula C15H14N4O4S B2355888 N-(2-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1001612-20-9](/img/structure/B2355888.png)
N-(2-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a nitrophenyl group, a tetrahydrocyclopenta[d]pyrimidinone moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of an appropriate phenyl precursor.
Cyclization to form the tetrahydrocyclopenta[d]pyrimidinone: This step often involves the use of cyclization agents under controlled conditions.
Thioether formation: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the sulfanyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as thiols or amines.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted phenyl or sulfanyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures can act as ligands in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the development of probes for studying biological systems.
Industry
Polymer Science: Incorporation into polymers to modify their properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the sulfanyl group might participate in binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide analogs: Compounds with similar core structures but different substituents.
Other nitrophenyl derivatives: Compounds with different functional groups attached to the nitrophenyl moiety.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group, a tetrahydrocyclopenta[d]pyrimidinone moiety, and a sulfanylacetamide linkage. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
Biological Activity
N-(2-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a nitrophenyl group, a sulfanyl linkage, and a cyclopenta[d]pyrimidine core. Its molecular formula is C21H19N5O4S, with a molecular weight of 437.5 g/mol. The presence of the nitro group is significant as it can enhance the compound's reactivity and biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Compounds containing nitrophenyl groups have been shown to possess antimicrobial properties. The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
- Antitumor Activity : The cyclopenta[d]pyrimidine moiety is known for its role in inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated that derivatives of this structure can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : Nitrophenyl compounds have also been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.
Biological Activity Data
A summary of key biological activities associated with this compound is presented in the table below:
Case Studies
- Antitumor Efficacy : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in HepG2 liver cancer cells.
- Antimicrobial Testing : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the nitrophenyl group was crucial for enhancing antimicrobial potency.
- Inflammation Models : In animal models of inflammation, administration of this compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential application in treating inflammatory diseases.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13(16-11-5-1-2-7-12(11)19(22)23)8-24-14-9-4-3-6-10(9)17-15(21)18-14/h1-2,5,7H,3-4,6,8H2,(H,16,20)(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQEEZFVCUJBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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